Verimol J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verimol J is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound has been detected in fruits, making it a potential biomarker for the consumption of these foods . Its chemical formula is C10H14O3, and it has a molecular weight of 182.219 g/mol .
Vorbereitungsmethoden
The synthesis of Verimol J involves the reaction of 2-hydroxypropylbenzene with methoxyphenol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Verimol J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of methoxyphenol derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Wissenschaftliche Forschungsanwendungen
Verimol J has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various methoxyphenol derivatives, which are important in organic synthesis.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Verimol J involves its interaction with specific molecular targets and pathways. As a methoxyphenol, this compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Verimol J is similar to other methoxyphenols, such as guaiacol and eugenol. it is unique due to its specific structure and the presence of a hydroxypropyl group. This structural difference imparts distinct chemical and biological properties to this compound. Other similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Eigenschaften
CAS-Nummer |
212516-43-3 |
---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2-hydroxypropyl)-5-methoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 |
InChI-Schlüssel |
JHAZVELQNMEUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.